molecular formula C10H16N2O15P3+ B13422422 5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione

5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B13422422
M. Wt: 497.16 g/mol
InChI Key: XGXDOBOOMNIALB-OOJXKGFFSA-O
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Description

5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl- is a complex organic compound with the molecular formula C9H15N2O15P3 . This compound is a derivative of nucleosides and nucleotides, often used in various research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex organic molecules.

    Biology: Plays a role in the study of nucleotide metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial for energy transfer and signal transduction in cells .

Comparison with Similar Compounds

Similar compounds include other phosphorylated nucleosides and nucleotides, such as:

  • Adenosine-5’-pentaphosphate
  • Guanosine tetraphosphate
  • Inosine 5’-triphosphate trisodium salt

Compared to these compounds, 5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl- has unique properties due to its specific phosphorylation pattern and methylation, which can affect its reactivity and interactions with biological molecules .

Properties

Molecular Formula

C10H16N2O15P3+

Molecular Weight

497.16 g/mol

IUPAC Name

[(2R,3R,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-[[hydroperoxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxy-oxophosphanium

InChI

InChI=1S/C10H15N2O15P3/c1-22-8-6(13)5(24-7(8)4-2-11-10(15)12-9(4)14)3-23-28(17)26-30(20,21)27-29(18,19)25-16/h2,5-8,13H,3H2,1H3,(H4-,11,12,14,15,16,18,19,20,21)/p+1/t5-,6-,7+,8-/m1/s1

InChI Key

XGXDOBOOMNIALB-OOJXKGFFSA-O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO[P+](=O)OP(=O)(O)OP(=O)(O)OO)O

Canonical SMILES

COC1C(C(OC1C2=CNC(=O)NC2=O)CO[P+](=O)OP(=O)(O)OP(=O)(O)OO)O

Origin of Product

United States

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